Product packaging for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine(Cat. No.:CAS No. 1392804-87-3)

5,8-Dioxaspiro[3.4]octan-2-ylmethanamine

Cat. No.: B1529552
CAS No.: 1392804-87-3
M. Wt: 143.18 g/mol
InChI Key: LMLIBJBAFGAYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is a spirocyclic amine derivative characterized by a fused bicyclic system containing two oxygen atoms in the 5,8-positions and an aminomethyl group at the 2-position. For instance, 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7, C₇H₁₀O₄) and 5,8-Dioxaspiro[3.4]octan-2-ylmethanol (CAS 545882-60-8, C₇H₁₂O₃) are well-documented, highlighting the scaffold’s versatility for functionalization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1529552 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine CAS No. 1392804-87-3

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLIBJBAFGAYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-87-3
Record name {5,8-dioxaspiro[3.4]octan-2-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.184 g/mol
  • CAS Number : 1392804-87-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to inflammation and immune response.

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease and ulcerative colitis .
  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cells, including those associated with leukemia and melanoma .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis .
Antitumor Activity Assessment In vitro studies showed that the compound inhibited proliferation of melanoma cells by inducing apoptosis .
Neuroprotection in Animal Models The compound was effective in reducing neuronal damage in models of traumatic brain injury .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The lipophilicity of the compound suggests good absorption characteristics.
  • Distribution : It likely distributes well in tissues due to its molecular structure.
  • Metabolism : The metabolic pathways are not fully elucidated; however, it may undergo phase I and II metabolic processes typical for amine-containing compounds.
  • Excretion : Predominantly renal excretion is expected based on its molecular weight and hydrophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key spirocyclic compounds with varying ring sizes, substituents, and functional groups:

Compound Name Molecular Formula CAS Number Key Functional Groups Molecular Weight Stability Notes
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine C₈H₁₅NO₂ Not explicitly listed Amine, spirocyclic ether ~157.21 (calc.) Likely lower stability due to smaller spiro system
1,7-Dioxaspiro[5.5]undecane C₁₀H₁₈O₂ Not provided Spirocyclic ether 170.25 High stability from 6,6-spiroketal conformation
1,7-Dioxaspiro[4.4]non-2-ene-4,6-dione C₉H₁₀O₄ Not provided Spirocyclic ether, dione 182.18 Moderate stability; prone to dehydration
6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane C₁₁H₁₉ClO₂ 654061-36-6 Chloromethyl, spirocyclic ether 218.72 Enhanced reactivity due to Cl substituent
1,4-Dioxaspiro[4.5]decane derivatives Varies Not provided Spirocyclic ether, ester ~200–250 High thermal stability for biolubricants

Key Observations :

  • Functional groups like amines (in the target compound) or chloromethyl groups (CAS 654061-36-6) introduce reactivity for further derivatization .
Stability and Conformational Effects
  • Hyperconjugation and Anomeric Effects: In 1,7-dioxaspiro[5.5]undecane (6,6-spiroketal), σ-conjugation stabilizes equatorial conformers, whereas smaller systems like [3.4] lack sufficient orbital overlap for significant stabilization .
  • Synthetic Challenges: Smaller spiro systems (e.g., [3.4]) may require stringent conditions for synthesis. For example, 1,7-dioxaspiro[4.4]non-2-ene-4,6-dione (C₉H₁₀O₄) forms via Dess–Martin oxidation and thionyl chloride dehydration, indicating sensitivity to reaction conditions .

Preparation Methods

General Synthetic Strategies

The preparation of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine typically involves multi-step synthetic routes starting from cyclobutanone derivatives or carbohydrate-based precursors. The key steps include:

  • Formation of the spirocyclic dioxane ring system through acetalization or cyclization reactions.
  • Introduction of the methanamine group via substitution or reductive amination.
  • Use of protecting groups and selective functional group transformations to achieve regio- and stereoselectivity.

Synthetic Route from Cyclobutanone Derivatives

One well-documented approach begins with cyclobutanone derivatives such as 3-oxocyclobutanecarboxylic acid or its esters. The synthetic sequence involves:

  • Spirocyclization:
    Formation of the 5,8-dioxaspiro[3.4]octane scaffold by reaction of cyclobutanone derivatives with diols or acetals under acidic catalysis to form the bicyclic acetal framework.

  • Functionalization:
    Introduction of a methanamine substituent at the 2-position through nucleophilic substitution or reductive amination of an aldehyde or halomethyl intermediate.

  • Purification:
    Chromatographic methods such as column chromatography are used to isolate the target compound with high purity.

This route is supported by preparative protocols involving intermediates like benzyl 3-oxocyclobutanecarboxylate and 3-((benzyloxy)methyl)cyclobutanone, which are converted to the spirocyclic system before amination.

Radical-Mediated and Photocatalytic Methods

Advanced synthetic methods employ radical-mediated transformations and photocatalysis for the construction of spirocyclic ketals related to 5,8-dioxaspiro systems:

  • Alkoxyl Radical-Induced Rearrangements:
    Using N-alkoxyphthalimides as radical precursors, alkoxyl radicals are generated under conditions such as tributyltin hydride (n-Bu3SnH) or tris(trimethylsilyl)silane ((TMS)3SiH) reduction. These radicals trigger 1,5-hydrogen atom transfer (HAT) and subsequent cyclization to form bicyclic ketals.

  • Photocatalysis:
    Visible light photocatalysis with Hantzsch ester and fac-Ir(ppy)3 as catalysts initiates radical sequences, improving yields and selectivity. The addition of Lewis acids like BF3·Et2O further enhances cyclization efficiency.

These methods enable the synthesis of complex bicyclic structures with controlled stereochemistry, which can be adapted to prepare the this compound framework or its analogs.

Iodocyclization and Halomethyl Intermediates

Another preparative approach involves iodocyclization reactions to form spirocyclic intermediates:

  • Starting from alcohol precursors, iodocyclization using iodine reagents yields iodinated spirocyclic compounds such as 6-(iodomethyl)-5-oxaspiro[3.4]octane.
  • These intermediates can be further functionalized to introduce the amine group via nucleophilic substitution or displacement reactions.

This method is supported by high-resolution mass spectrometry and NMR characterization confirming the formation of key iodinated intermediates, which serve as precursors for amination.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclobutanone derivative route Acid-catalyzed acetalization; reductive amination Moderate to High (50-80%) Straightforward; uses accessible precursors Multi-step; requires protecting groups
Radical-mediated rearrangement n-Bu3SnH or (TMS)3SiH; N-alkoxyphthalimides; BF3·Et2O Moderate (40-70%) High stereocontrol; mild conditions Use of toxic tin reagents; complex setup
Photocatalytic radical sequence fac-Ir(ppy)3, Hantzsch ester, visible light Moderate (45-75%) Environmentally friendly; efficient Requires photocatalyst; light source
Iodocyclization of alcohols Iodine reagents; Schlenk techniques High (up to 87%) High yield; well-characterized intermediates Requires handling of halogenated intermediates

Detailed Research Findings

  • The radical-mediated 1,5-HAT and Surzur–Tanner rearrangement sequence has been shown to efficiently construct bicyclic ketal frameworks related to 5,8-dioxaspiro compounds, with Lewis acid catalysis significantly enhancing yields.
  • Photocatalytic methods provide a greener alternative to tin hydride reductions, allowing for selective radical generation and subsequent cyclization under visible light.
  • Iodocyclization protocols yield stable halomethyl spirocycles that serve as versatile intermediates for further functionalization to amines, with yields reported up to 87%.
  • The cyclobutanone derivative approach remains a classical route, leveraging well-known organic transformations, but may involve more steps and purification challenges.

Q & A

Q. What are the recommended analytical techniques for characterizing 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, and how should they be prioritized in initial studies?

Initial characterization should prioritize structural elucidation via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). UV/Vis spectroscopy (e.g., λmax determination) can confirm chromophore properties, while purity assessment requires high-performance liquid chromatography (HPLC) or gas chromatography (GC) . For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical to assess thermal behavior under varying conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on rigorous documentation of reaction parameters (temperature, solvent, catalyst loading) and purification methods. Employing factorial design (e.g., 2^k designs) to screen variables like reaction time and stoichiometry can identify critical factors affecting yield and purity . Cross-validation with independent synthetic routes (e.g., alternative protecting group strategies) minimizes method-specific artifacts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard-specific guidelines. General precautions include using fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid exposure to heat or moisture, as spirocyclic amines may decompose unpredictably. Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Density functional theory (DFT) calculations can predict NMR chemical shifts and vibrational spectra, helping assign ambiguous peaks. Molecular dynamics simulations (e.g., using Gaussian or ORCA) model solvent effects or conformational flexibility that may explain discrepancies between experimental and theoretical data . Cross-referencing with crystallographic data (if available) validates computational models .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods (e.g., organocatalysis) enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Kinetic resolution during crystallization or enzymatic kinetic resolution (e.g., lipase-mediated acylations) can further purify enantiomers .

Q. How do solvent polarity and proticity influence the stability of this compound in solution?

Conduct accelerated stability studies in solvents ranging from apolar (hexane) to polar aprotic (DMF) and protic (methanol). Track degradation via LC-MS and identify byproducts. Protic solvents may protonate the amine, increasing susceptibility to nucleophilic attack, while polar aprotic solvents stabilize zwitterionic intermediates .

Q. What experimental designs are suitable for probing the biological target interactions of this compound?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For cellular targets, use CRISPR-Cas9 knockout models to validate specificity. Pair with molecular docking (e.g., AutoDock Vina) to predict binding sites and guide mutagenesis studies .

Methodological Challenges

Q. How should researchers address low yields in multistep syntheses of this compound derivatives?

Apply process analytical technology (PAT) to monitor intermediates in real time (e.g., via inline IR spectroscopy). Optimize stepwise protecting group strategies to minimize side reactions. Consider flow chemistry to improve heat/mass transfer in exothermic steps .

Q. What statistical approaches reconcile contradictory bioactivity data across studies?

Meta-analysis with mixed-effects models accounts for inter-study variability. Principal component analysis (PCA) identifies confounding variables (e.g., cell line heterogeneity). Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. How can machine learning predict novel derivatives of this compound with enhanced properties?

Train neural networks on datasets combining structural descriptors (e.g., Morgan fingerprints) and experimental outcomes (e.g., solubility, IC50). Use generative models (e.g., variational autoencoders) to propose synthetically accessible derivatives, validated by in silico ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
Reactant of Route 2
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.